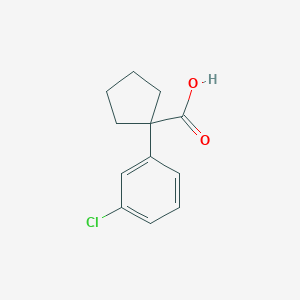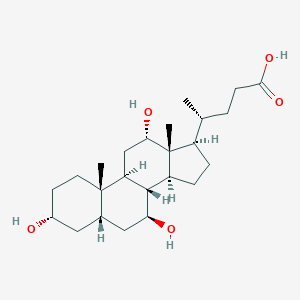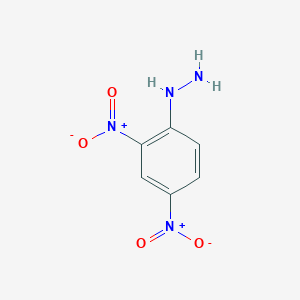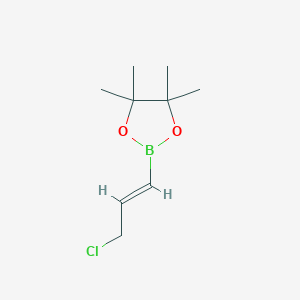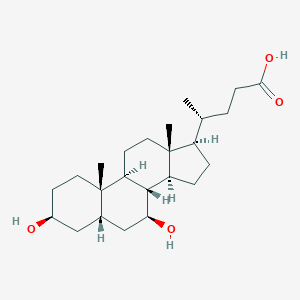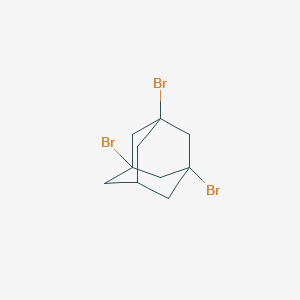
1,3,5-Tribromoadamantane
Descripción general
Descripción
1,3,5-Tribromoadamantane, also known as this compound, is a useful research compound. Its molecular formula is C10H13Br3 and its molecular weight is 372.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
1,3,5-Tribromoadamantane has been studied for its potential in coordination chemistry. The compound's cage-like structure and solubility properties have led to its use in solubilizing transition metal complexes in aqueous phases. These properties have applications in catalysis, particularly in aqueous phase or biphasic homogeneous catalysis using metals like Rhodium, Ruthenium, and Palladium (Phillips et al., 2004).
Synthesis and Structural Studies
The synthesis and structural properties of derivatives of this compound have been extensively explored. Studies include the bromination of halo-adamantanes, leading to the formation of tri- and tetrabromoadamantanes (Simonenko et al., 1973). Another study focuses on the synthesis and characterization of 4-methylene-3-borahomoadamantane derivatives (Wrackmeyer et al., 2006).
Photoluminescence and Medicinal Applications
The use of this compound derivatives in photoluminescence and medicinal applications has been researched. For example, the use of transition metal complexes involving this compound derivatives has shown potential in antitumoral tests and photoluminescent applications (Phillips et al., 2004).
Reactivity and Transformation Studies
Research has been conducted on the reactivity and transformation of adamantane derivatives, including this compound. This includes studies on the selective dibromination of adamantane and the synthesis of strained hydrocarbons with inverted carbon atoms (Talaty et al., 1968); (Pincock et al., 1972).
Organometallic Complexes and Catalysis
This compound derivatives have been used to create organometallic complexes with potential applications in catalysis. These complexes have been synthesized and characterized, exploring their potential in various catalytic reactions, including hydrosilylation (Anselmo et al., 2013).
Sensitivity and Performance in Energetic Materials
There has been research into the sensitivity and performance of energetic materials, including derivatives of this compound. This research provides insights into the relationships between sensitivity and performance in such materials (Zeman & Jungová, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,5-tribromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCLLQRZXWUEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360850 | |
| Record name | 1,3,5-tribromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-34-6 | |
| Record name | 1,3,5-tribromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 1,3,5-Tribromoadamantane based on the provided abstract?
A1: The primary research focus, according to the abstract, is on the preparation of this compound []. This suggests the study likely details the synthetic methods used to produce this specific compound.
Q2: Can we extrapolate information about the compound's interactions, applications, or properties solely from the title "Preparation of this compound"?
A2: No, we cannot. The title solely indicates a focus on the synthesis of this compound []. To understand its interactions, applications, properties (like spectroscopic data, stability, or potential catalytic activity), we need the full research paper.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
